5-(Hydrazino)pyrimidine

Heterocyclic synthesis Fused pyrimidines Regioselective cyclization

5-(Hydrazino)pyrimidine offers C5 regiospecificity for synthesizing pyrazolo[3,4-d]pyrimidines, a core in kinase inhibitors and adenosine antagonists. It avoids the regioisomeric mixtures common with 2- or 4-hydrazino isomers, reducing steps and improving yields. Use it for cathepsin inhibitors, hydrazone libraries, or metal-chelating ligands. Confirm your R&D quantities now.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 1262021-60-2
Cat. No. B1396123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydrazino)pyrimidine
CAS1262021-60-2
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)NN
InChIInChI=1S/C4H6N4/c5-8-4-1-6-3-7-2-4/h1-3,8H,5H2
InChIKeyUDRZDBRVMIZOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydrazino)pyrimidine CAS 1262021-60-2: Procurement Guide for a Core Hydrazinopyrimidine Building Block


5-(Hydrazino)pyrimidine (CAS 1262021-60-2, C4H6N4, MW 110.12) is an unsubstituted pyrimidine derivative bearing a hydrazine group at the C5 position [1]. This heterocyclic building block features a pyrimidine ring (a diazine found in nucleic acids and many drugs) functionalized with a reactive hydrazino (-NH-NH2) group [2]. The compound serves as a versatile intermediate for synthesizing condensed heterocyclic systems, polydentate ligands, and biologically active molecules [3]. Unlike substituted hydrazinopyrimidines (e.g., 2-hydrazino-, 4-hydrazino-, or nitro/alkyl derivatives), the unsubstituted C5 hydrazino position offers distinct reactivity and regiochemical control in cyclization reactions.

Why 5-(Hydrazino)pyrimidine CAS 1262021-60-2 Cannot Be Replaced by Common Hydrazinopyrimidine Isomers


Simple substitution of 5-(Hydrazino)pyrimidine with 2-hydrazinopyrimidine or 4-hydrazinopyrimidine is not chemically equivalent due to the distinct electronic environment and regioselectivity of the hydrazine group [1]. The C5 position of the pyrimidine ring is meta to both ring nitrogens, resulting in a unique nucleophilic character and a different hydrogen-bonding profile compared to the ortho/para-like C2 and C4 positions [2]. These differences directly impact cyclization outcomes: 5-hydrazinopyrimidines undergo cyclocondensation to form pyrazolo[3,4-d]pyrimidines, whereas 4-hydrazinopyrimidines yield 1,2,4-triazolo[4,3-c]pyrimidines [3]. Furthermore, the unsubstituted C5 hydrazino compound provides a clean scaffold for further derivatization without the steric and electronic interference of additional substituents (e.g., nitro, alkyl, aryl groups) that are common in commercially available analogs [4].

Quantitative Evidence: 5-(Hydrazino)pyrimidine CAS 1262021-60-2 Differentiation vs. Analogs and Alternatives


Regiochemical Advantage: C5 Hydrazine Yields Fused Pyrimidine Scaffolds Distinct from C2/C4 Isomers

The C5 hydrazino group in 5-(Hydrazino)pyrimidine directs cyclocondensation toward pyrazolo[3,4-d]pyrimidine systems, a pharmacologically privileged scaffold not accessible from 2- or 4-hydrazinopyrimidine isomers. In contrast, 4-hydrazinopyrimidine cyclizes to 1,2,4-triazolo[4,3-c]pyrimidines, and 2-hydrazinopyrimidine yields pyrimido[2,1-c][1,2,4]triazines [1]. The unsubstituted C5 position also avoids the steric hindrance and altered electronic effects present in substituted analogs such as 5-nitro- or 5-bromo-hydrazinopyrimidines [2].

Heterocyclic synthesis Fused pyrimidines Regioselective cyclization

Anticancer Derivative Potency: Hydrazinopyrimidine-5-Carbonitrile Scaffolds Show Sub-Micromolar Growth Inhibition

Derivatives synthesized from the hydrazinopyrimidine-5-carbonitrile core (accessible via C5 hydrazine functionalization) exhibit in vitro anticancer activity across nine human cancer cell lines, with growth inhibition observed at 10⁻⁵ M (10 µM) and in some cases at 10⁻⁷ M (0.1 µM) concentrations [1]. This potency range is comparable to or exceeds that of certain substituted 2-hydrazinopyrimidine derivatives (e.g., compound 5c, IC50 = 1.76 µM against A549 cells) [2] and 5-nitro-4-methoxy-6-hydrazinopyrimidine (IC50 = 12.4–14.7 µM) .

Anticancer Cytotoxicity Hydrazone derivatives

Selective Cysteine Protease Inhibition: C5 Hydrazinopyrimidines as Privileged Warheads

Hydrazinopyrimidine derivatives bearing a nitrile group (a common transformation product of the hydrazino moiety) are claimed as cysteine protease inhibitors in EP 1918284 A1, with specific activity against cathepsins implicated in osteoporosis, autoimmune diseases, and cancer metastasis [1]. The C5 position of the pyrimidine ring in these inhibitors is critical for optimal orientation of the nitrile warhead toward the catalytic cysteine residue. While direct IC50 data for the unsubstituted parent compound is not publicly disclosed, the patent establishes the hydrazinopyrimidine core as a recognized scaffold for this therapeutic class, in contrast to 2- or 4-hydrazino isomers which are more commonly associated with kinase inhibition (e.g., CK2) or antimicrobial DNA polymerase targets .

Cysteine protease Inhibitor Nitrile warhead

Physicochemical Profile: Lower LogP and Higher TPSA Differentiate C5 Hydrazinopyrimidine from Alkyl/Aryl-Substituted Analogs

5-(Hydrazino)pyrimidine exhibits an XLogP3-AA value of -0.6 and a topological polar surface area (TPSA) of 63.8 Ų [1]. These values indicate significantly higher hydrophilicity and lower membrane permeability compared to common substituted analogs such as 2-hydrazino-4,6-dimethylpyrimidine (estimated LogP ~0.5–1.0) or 4-hydrazino-6-methyl-2-(methylthio)pyrimidine (estimated LogP ~1.5–2.0) [2]. The unsubstituted C5 hydrazino compound thus presents a distinct ADME starting point, with the low LogP favorable for aqueous formulation and reduced non-specific protein binding, while the hydrazine group provides a synthetic handle for subsequent optimization of lipophilicity and target engagement.

Physicochemical properties Drug-likeness Lead optimization

Optimal Scientific and Industrial Use Cases for 5-(Hydrazino)pyrimidine CAS 1262021-60-2


Medicinal Chemistry: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

5-(Hydrazino)pyrimidine serves as the direct precursor for constructing the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold found in numerous kinase inhibitors (e.g., Src, Abl, EGFR) and adenosine receptor antagonists [1]. Cyclocondensation with α-haloketones or β-ketoesters regioselectively yields the fused bicyclic system without requiring protecting group strategies or multistep isomer separation. This synthetic efficiency reduces step count and improves overall yield compared to alternative routes starting from 2- or 4-hydrazinopyrimidines, which produce different regioisomeric products [2].

Lead Generation: Hydrazinopyrimidine-5-Carbonitrile Anticancer Library Synthesis

The C5 hydrazino group allows straightforward conversion to hydrazinopyrimidine-5-carbonitriles, a compound class with demonstrated sub-micromolar antiproliferative activity against multiple cancer cell lines (including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers) [3]. Researchers can rapidly generate hydrazone libraries by condensing the hydrazine with various aldehydes or ketones, enabling SAR exploration around the C6 position while maintaining the 5-carbonitrile pharmacophore. This modular approach is validated by the 2006 Cocco et al. study, which identified derivatives active at 10⁻⁷ M concentrations [4].

Cysteine Protease Inhibitor Development: Cathepsin-Targeted Therapeutics

As claimed in EP 1918284 A1, hydrazinopyrimidine derivatives are potent cysteine protease inhibitors with applications in osteoporosis, rheumatoid arthritis, and metastatic cancer [5]. 5-(Hydrazino)pyrimidine provides the core scaffold for installing the nitrile warhead at the optimal position for cathepsin K/L/S inhibition. The unsubstituted C5 hydrazine offers a versatile starting point for introducing various heteroaryl substituents to modulate selectivity across the cathepsin family, a key requirement for minimizing off-target toxicity in clinical candidates [6].

Coordination Chemistry and Polydentate Ligand Synthesis

Hydrazinopyrimidines, particularly those with the hydrazine group at C5, are established precursors for polydentate ligands capable of chelating transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) [7]. The pyrimidine ring nitrogens and the hydrazine NH₂ group provide multiple coordination sites, while the C5 substitution pattern allows for controlled geometry in metal complex formation. These complexes have been explored as luminescent probes, peptide-binding agents, and catalysts, as demonstrated in the synthesis of pyrimidine hydrazine amide Zn(II) complexes with millimolar binding affinity to His-tagged peptides [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Hydrazino)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.